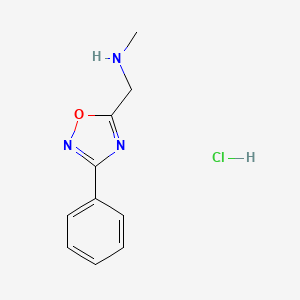

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that is likely to be a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The specific structure mentioned suggests the presence of a methylamine group attached to the oxadiazole ring, which is further substituted with a phenyl group. This compound is not directly mentioned in the provided papers, but its structure can be inferred to be related to the compounds discussed in the research.

Synthesis Analysis

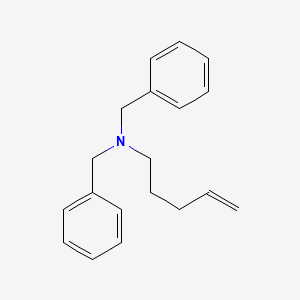

The synthesis of related compounds involves multi-component reactions. For instance, a novel isocyanide-based four-component reaction is used to synthesize N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This reaction utilizes (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids, and it can be carried out without any catalyst or activation at room temperature .

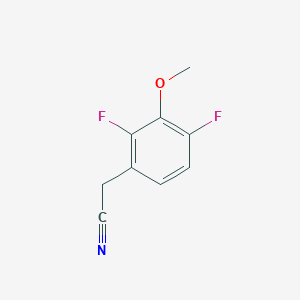

Molecular Structure Analysis

The molecular structure of compounds related to N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is characterized using spectroscopic methods such as NMR spectroscopy, which includes both 1H and 13C NMR, as well as mass spectrometry and IR spectroscopy. These techniques help in establishing the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involving related compounds can lead to various outcomes depending on the reaction conditions. For example, a ring-fission/C–C bond cleavage reaction was observed when N-(3,4-dichlorophenethyl)-N-methylamine reacted with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This reaction, depending on the molar ratios and reaction time, can lead to the formation of tertiary amines or result in ring fission of the oxadiazole system, yielding different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are not directly provided in the abstracts. However, the properties such as solubility, melting points, and stability can be inferred based on the functional groups present in the molecules. The presence of the oxadiazole ring and the substituted amine group would influence these properties, and they can be studied using various analytical techniques mentioned earlier .

Scientific Research Applications

Synthesis and Characterization

The compound N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is related to a class of chemicals that have been synthesized and characterized through various chemical techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds were synthesized via polyphosphoric acid condensation, yielding high results and characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018). Similarly, another study synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, showcasing a method for creating oxadiazole derivatives from benzimidazole (Vishwanathan & Gurupadayya, 2014).

Chemical Reactions and Mechanisms

Research has explored the reactions and mechanisms involving compounds similar to N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. A study detailed a ring-fission/C–C bond cleavage reaction with an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating complex chemical behaviors and proposing mechanisms for observed transformations (Jäger, Laggner, Mereiter, & Holzer, 2002).

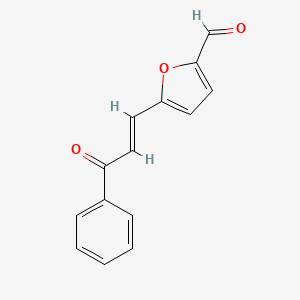

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving 1,3,4-oxadiazole rings have been developed for photocytotoxicity in red light and cellular imaging, indicating potential applications in medical research and therapy. These complexes show significant photocytotoxicity against various cell lines and can be ingested in the nucleus of cells, demonstrating their utility in apoptosis and generating reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Synthesis and Anticancer Evaluation

Compounds containing 1,3,4-oxadiazole rings have also been synthesized and evaluated for their anticancer activities. For example, a study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name |

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMVWQUXJQHUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185300-67-7 |

Source

|

| Record name | methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)